3-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C24H22ClN5O2 and its molecular weight is 447.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article focuses on its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C24H22ClN5O2
- Molecular Weight : 447.9 g/mol
- CAS Number : 1797235-91-6
Research indicates that this compound may exhibit significant biological activities, particularly in inhibiting specific enzymes or pathways. The presence of the isoxazole and pyrazole rings suggests potential interactions with various biological targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting processes like lipid metabolism or inflammation.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, including Mycobacterium tuberculosis (Mtb), indicating a possible bactericidal effect .
Structure-Activity Relationship (SAR)
The SAR studies of related compounds highlight the importance of specific functional groups in enhancing biological activity. For instance, modifications at the pyrazole ring or substitutions on the chlorophenyl group can significantly influence potency. In particular, compounds with sulfonamide functionalities have demonstrated increased activity against Mtb .
Antituberculosis Activity
A study explored the activity of similar pyrazole derivatives against Mtb. The results indicated that certain structural modifications led to compounds with minimum inhibitory concentrations (MICs) below 0.5 μM, demonstrating strong bactericidal properties . The critical role of the N-sulfonylpropanamide group was emphasized, as it was necessary for maintaining potency.
In Vivo Efficacy
In vivo studies using animal models have shown that compounds structurally related to the target compound can modulate immune responses and exhibit anti-inflammatory effects. For example, one study reported that specific derivatives reduced inflammation markers in murine models .
Comparative Data Table
Compound Name | Structure | MIC (μM) | Target |
---|---|---|---|
Compound A | Pyrazole derivative | <0.5 | Mtb |
Compound B | Isoxazole derivative | >50 | Non-specific |
Target Compound | 3-(2-chlorophenyl) ... | TBD | TBD |
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-15-22(23(29-32-15)18-4-2-3-5-19(18)25)24(31)27-12-13-30-21(17-6-7-17)14-20(28-30)16-8-10-26-11-9-16/h2-5,8-11,14,17H,6-7,12-13H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZDIPFTPOUDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCN3C(=CC(=N3)C4=CC=NC=C4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.